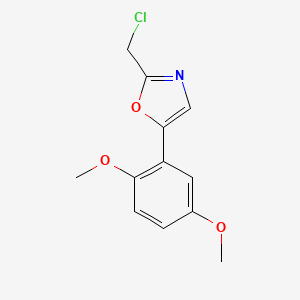

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

CAS No.: 1094318-29-2

Cat. No.: VC3175450

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094318-29-2 |

|---|---|

| Molecular Formula | C12H12ClNO3 |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | MHVPCEMFOSNQAY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl |

Introduction

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the chloromethyl group and the dimethoxyphenyl substituent enhances its biological activity, making it a subject of interest in drug design and synthesis.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole can be achieved through several methods, utilizing readily available starting materials and catalysts. These methods often require controlled conditions such as temperature and reaction time to ensure optimal yields. Reactions may be conducted under reflux conditions or at room temperature, depending on the specific reagents used.

Biological Applications

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is primarily applied in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit tubulin polymerization by binding to the colchicine site on tubulin makes it a promising candidate for cancer therapy. Oxazole derivatives have shown diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, depending on their substitution patterns.

Research Findings and Future Directions

Studies on oxazole derivatives have highlighted the importance of structure-activity relationships in drug design. Modifications on the oxazole ring can significantly alter binding affinity and selectivity towards biological targets. This underscores the potential for further research into optimizing the biological activity of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole through structural modifications.

Comparison with Other Heterocyclic Compounds

Other heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have also been explored for their anticancer and anti-diabetic properties. For instance, 1,3,4-oxadiazole derivatives have shown significant cytotoxic efficacy against glioblastoma cell lines and anti-diabetic activity in genetically modified models . These findings suggest that various heterocyclic scaffolds can be tailored for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume